2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, an amino group, and a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenylethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiocyanate to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate can undergo various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl cyanate derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as primary amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfonyl cyanate derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of certain enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The thiocyanate group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Similar structure but lacks the thiocyanate group.
1-Phenylethylamine: Similar structure but lacks the sulfonyl and thiocyanate groups.
Benzene-1-sulfonyl chloride: Similar structure but lacks the amino and thiocyanate groups.
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate is unique due to the presence of both the sulfonyl and thiocyanate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
438035-68-8 |
---|---|
Molecular Formula |
C16H16N2O2S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[2-[(4-methylphenyl)sulfonylamino]-1-phenylethyl] thiocyanate |
InChI |
InChI=1S/C16H16N2O2S2/c1-13-7-9-15(10-8-13)22(19,20)18-11-16(21-12-17)14-5-3-2-4-6-14/h2-10,16,18H,11H2,1H3 |
InChI Key |
CAQMQBNMQHSQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.